molecular formula C20H31O5- B1265040 15-dehydro-prostaglandin E1(1-)

15-dehydro-prostaglandin E1(1-)

Katalognummer: B1265040
Molekulargewicht: 351.5 g/mol
InChI-Schlüssel: VXPBDCBTMSKCKZ-XQHNHVHJSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15-Dehydro-prostaglandin E1(1-) is a prostaglandin derivative characterized by the absence of a hydroxyl group at position 15, replaced by a dehydrogenation (double bond or ketone group, depending on the specific isomer). It is the conjugate base of 15-dehydro-prostaglandin E1, formed by deprotonation of the carboxylic acid group at physiological pH . Prostaglandins, including this compound, are lipid mediators derived from arachidonic acid and play critical roles in inflammation, vascular tone, and cellular homeostasis.

The synthesis of 15-dehydro-prostaglandin E1 was first reported by Miyano and Dorn (1974), who developed a concise method requiring minimal chromatographic separation, enabling scalable production . Metabolically, it is linked to prostaglandin A1 and E1 pathways, with studies showing decreased levels in mice exposed to acetamiprid and tebuconazole, suggesting environmental factors influence its turnover . Its biological roles, while less well-characterized than other prostaglandins, may involve modulating inflammatory responses and tissue repair, as inferred from structural similarities to resolvins and related lipid mediators .

Eigenschaften

Molekularformel

C20H31O5-

Molekulargewicht

351.5 g/mol

IUPAC-Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoate

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t16-,17-,19-/m1/s1

InChI-Schlüssel

VXPBDCBTMSKCKZ-XQHNHVHJSA-M

Isomerische SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)[O-])O

Kanonische SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Key Structural Features Biological Roles Synthesis & Metabolism References
15-Dehydro-PGE1(1-) C20H29O5⁻ Dehydro group at C15; carboxylate anion Potential anti-inflammatory; metabolic byproduct of PGE1/PGA1 Synthesized via conjugate addition; decreased in pesticide-exposed mice
Prostaglandin E1 (PGE1) C20H34O5 Hydroxyl groups at C11 and C15; double bond C13 Vasodilation, platelet inhibition, ulcer healing Derived from arachidonic acid; commercial synthesis via cyclopentenone intermediates
13,14-Dihydro-PGE1 C21H38O5 Saturated C13-C14 bond Reduced receptor affinity due to lack of C13-C14 double bond; altered stability Hydrogenation of PGE1; used in studies of prostaglandin receptor specificity
20-Hydroxy-PGE1 C20H34O6 Hydroxyl group at C20 Enhanced metabolic stability; role in renal and reproductive systems Enzymatic hydroxylation of PGE1; detected in human serum
15-Keto-PGE1 C20H32O5 Ketone group at C15 Inactive metabolite; marker of PGE1 turnover Oxidative metabolism by 15-hydroxyprostaglandin dehydrogenase
11-Deoxy-10-OH-PGE1 C20H34O5 Hydroxyl at C10; absence at C11 Reduced vasoactivity; retained anti-inflammatory effects Synthesized via cuprate addition to cyclopentenones

Pharmacological and Metabolic Differences

  • Receptor Affinity : Unlike PGE1, which binds EP1-4 receptors to modulate cAMP and calcium signaling, 15-dehydro-PGE1(1-) likely has diminished receptor interaction due to the C15 modification. This contrasts with 20-hydroxy-PGE1, which retains partial agonism at EP3 receptors .
  • Metabolic Stability: The dehydrogenation at C15 in 15-dehydro-PGE1(1-) may confer resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin catabolism.
  • Environmental Modulation : 15-Dehydro-PGE1(1-) levels decrease under pesticide exposure, suggesting it is a sensitive biomarker of metabolic disruption. In contrast, PGE1 levels are more directly influenced by cyclooxygenase activity .

Clinical and Research Implications

  • Anti-Inflammatory Potential: 15-Dehydro-PGE1(1-) shares structural motifs with resolvins (e.g., RvE1), which resolve inflammation by suppressing neutrophil infiltration . However, its efficacy in vivo remains unconfirmed.
  • Synthetic Utility: The Miyano-Dorn synthesis route for 15-dehydro-PGE1(1-) provides a template for generating analogs with improved stability or receptor specificity .
  • Comparative Pharmacokinetics : 13,14-Dihydro-PGE1 exhibits prolonged half-life due to reduced oxidative metabolism, whereas 15-dehydro-PGE1(1-) may have unique distribution patterns owing to its anionic charge .

Data Tables

Table 1: Key Structural Features of Prostaglandin Analogs

Compound Modification Site Functional Group Change Impact on Bioactivity
15-Dehydro-PGE1(1-) C15 Dehydro (double bond/ketone) Reduced receptor binding; metabolic stability
13,14-Dihydro-PGE1 C13-C14 Saturation Lower potency; increased half-life
20-Hydroxy-PGE1 C20 Hydroxylation Enhanced renal clearance; altered receptor selectivity
15-Keto-PGE1 C15 Ketone Inactive metabolite; diagnostic marker

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-dehydro-prostaglandin E1(1-)
Reactant of Route 2
15-dehydro-prostaglandin E1(1-)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.